BenchChemオンラインストアへようこそ!

Ammonium glycyrrhizate

Cosmetic formulation Safety assessment Quality control

Ammonium glycyrrhizate (CAS 1407-03-0) is a pharmacopoeia-grade triterpenoid saponin ammonium salt (EP/USP/JP) with ≥98% purity. It is the sole glycyrrhizic acid derivative approved for cosmetic use at up to 5%—5× the limit of dipotassium glycyrrhizate and 50× that of glycyrrhizic acid—making it the definitive choice for high-load anti-inflammatory skincare, soothing creams, and after-sun formulations. Researchers investigating NAFLD or viral hepatitis should specify DIAM salt, while formulators can enhance systemic exposure via liposomal encapsulation (AUC +25.1%).

Molecular Formula C42H65NO16
Molecular Weight 840 g/mol
CAS No. 1407-03-0
Cat. No. B000649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium glycyrrhizate
CAS1407-03-0
SynonymsAMGZ, Glycyram
Molecular FormulaC42H65NO16
Molecular Weight840 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N
InChIInChI=1S/C42H62O16.H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1
InChIKeyILRKKHJEINIICQ-OOFFSTKBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 500 mg / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Glycyrrhizate CAS 1407-03-0: Specification and Procurement Considerations for Research and Industrial Applications


Ammonium glycyrrhizate (CAS 1407-03-0), also known as monoammonium glycyrrhizinate, is a triterpenoid saponin ammonium salt derived from glycyrrhizic acid, the principal bioactive constituent of licorice root (Glycyrrhiza glabra) [1]. The compound is recognized in the monographs of the European Pharmacopoeia (EP), United States Pharmacopoeia (USP), and Japanese Pharmacopoeia as an official reference substance [2]. It functions as a direct high-mobility group box 1 (HMGB1) antagonist and exhibits anti-inflammatory and antiviral activities . Commercial specifications typically indicate a purity of at least 98% [3].

Why Ammonium Glycyrrhizate Cannot Be Substituted with Dipotassium Glycyrrhizate or Glycyrrhizic Acid: Procurement Decision Guide


Despite their shared glycyrrhizic acid backbone, ammonium glycyrrhizate exhibits distinct purity specifications, regulatory acceptance, and application concentration limits relative to its closest salts and acid forms. Dipotassium glycyrrhizate has been found to have a lower minimum purity threshold of at least 95%, compared to ammonium glycyrrhizate's 98% [1]. Furthermore, ammonium glycyrrhizate is permitted for cosmetic use at concentrations up to 5%, whereas glycyrrhizic acid is limited to only 0.1%, and dipotassium glycyrrhizate to 1% [2]. In antiviral assays, the introduction of potassium or ammonium salt to glycyrrhizic acid was shown to reduce antiviral activity compared to the parent acid, indicating that salt selection directly impacts bioactivity [3]. These quantifiable differences in purity, regulatory concentration thresholds, and biological activity preclude simple interchangeability.

Ammonium Glycyrrhizate: Quantitative Differentiation Evidence vs. Analogs for Scientific Selection


Purity and Formulation Concentration Tolerance: Ammonium Glycyrrhizate vs. Dipotassium Glycyrrhizate and Glycyrrhizic Acid

Ammonium glycyrrhizate demonstrates a higher minimum purity specification of at least 98% compared to dipotassium glycyrrhizate's at least 95% [1]. In cosmetic formulations, ammonium glycyrrhizate is approved for use at concentrations up to 5%, which is 5-fold higher than the 1% limit for dipotassium glycyrrhizate and 50-fold higher than the 0.1% limit for glycyrrhizic acid [2].

Cosmetic formulation Safety assessment Quality control

Liposomal Formulation Enhancement: AUC and Clearance Improvement for Monoammonium Glycyrrhizinate

When formulated as a liposome, monoammonium glycyrrhizinate exhibits significantly improved pharmacokinetic parameters compared to the free compound. The liposomal formulation increased the area under the curve (AUC) by 25.1% and decreased the clearance rate (Cl) by 20.6% [1]. The pharmacokinetic behavior conformed to a two-compartment open model following intravenous administration [2].

Pharmacokinetics Drug delivery Liposome formulation

Liver Protection Scope Differentiation: Diammonium Glycyrrhizinate vs. Monoammonium Glycyrrhizinate and Magnesium Isoglycyrrhizinate

A 2025 cellular metabolomics study compared three clinically used glycyrrhizinate preparations: monoammonium glycyrrhizinate (MONO), diammonium glycyrrhizinate (DIAM), and magnesium isoglycyrrhizinate (MAGN). Both DIAM and MAGN exhibited superior bioavailability and hepatoprotective profiles compared to MONO [1]. Critically, the study revealed mechanistic differentiation: MAGN augments antioxidant components favoring application in drug-induced liver injury (DILI), whereas DIAM appears more suitable for addressing non-alcoholic fatty liver disease (NAFLD) and viral hepatitis [2].

Hepatoprotection Metabolomics Liver injury models

Anti-HSV-1 Activity: Glycyrrhizic Acid Nanoparticles vs. Glycyrrhizic Acid Ammonium Salt (MAG)

A comparative anti-HSV-1 study evaluated glycyrrhizic acid nanoparticles (nano-GA, ~180 nm) against its ammoniated salt, MAG (glycyrrhizic acid ammonium salt). The maximum noncytotoxic concentration for both compounds was 187.5 μM in BHK cells [1]. MTT assays demonstrated that GA nanoparticle suspensions exhibited better anti-HSV-1 activities compared to MAG, particularly during the viral replication period [2]. TEM imaging confirmed that nano-GA treatment resulted in damage and shedding of the HSV-1 envelope [3].

Antiviral research Herpes simplex virus Nanoparticle formulation

Ultradeformable Liposome-Mediated Topical Delivery: Overcoming Skin Permeation Barrier of Ammonium Glycyrrhizinate

Ammonium glycyrrhizinate, despite possessing anti-inflammatory activity similar to glycyrrhizic acid, cannot pass through intact skin due to its physicochemical properties and molecular weight [1]. A 2020 study demonstrated that ultradeformable liposomes (transfersomes) loaded with ammonium glycyrrhizinate successfully delivered the compound through the stratum corneum, resulting in measurable anti-inflammatory effects in human healthy volunteers [2].

Topical drug delivery Transdermal formulation Liposomal carriers

Ammonium Glycyrrhizate: Evidence-Based Application Scenarios for Research and Industrial Use


High-Concentration Cosmetic and Skincare Formulations

Ammonium glycyrrhizate is approved for cosmetic use at concentrations up to 5%, substantially exceeding the 1% limit for dipotassium glycyrrhizate and the 0.1% limit for glycyrrhizic acid [1]. This regulatory flexibility, combined with its minimum purity specification of ≥98%, makes it the preferred choice for formulators developing potent anti-inflammatory skincare products, soothing creams, and after-sun formulations where higher active ingredient loading is required without breaching safety thresholds.

NAFLD and Viral Hepatitis Research Using Diammonium Glycyrrhizinate (DIAM)

Based on 2025 metabolomics evidence, DIAM (the diammonium salt) is mechanistically suited for non-alcoholic fatty liver disease (NAFLD) and viral hepatitis research applications, while MAGN is optimized for drug-induced liver injury (DILI) studies [2]. MONO demonstrates inferior bioavailability and hepatoprotective profiles compared to both DIAM and MAGN [3]. Researchers investigating NAFLD or viral hepatitis pathophysiology or therapeutic interventions should specify DIAM rather than MONO or MAGN.

Liposomal Formulation Development for Enhanced Systemic Exposure

Formulators seeking to improve the systemic exposure of monoammonium glycyrrhizinate should consider liposomal encapsulation. The liposomal formulation increased AUC by 25.1% and decreased clearance by 20.6% compared to the free compound [4]. This enhancement is particularly relevant for injectable or oral drug delivery systems where maximizing bioavailability while minimizing dose and dosing frequency is a key development objective.

Ultradeformable Liposome-Based Topical Anti-Inflammatory Products

Free ammonium glycyrrhizinate does not penetrate intact skin due to its physicochemical properties and molecular weight [5]. However, when formulated in ultradeformable liposomes (transfersomes), successful stratum corneum permeation and measurable anti-inflammatory effects in human volunteers were achieved [6]. This scenario applies to pharmaceutical and cosmetic developers targeting transdermal anti-inflammatory therapy, where procurement of ammonium glycyrrhizinate must be coupled with specialized liposomal formulation capabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ammonium glycyrrhizate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.